molecular formula C11H11NO2 B6346090 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol CAS No. 1354924-02-9

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol

Cat. No.: B6346090
CAS No.: 1354924-02-9
M. Wt: 189.21 g/mol
InChI Key: HIGXMXZUZALSEC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3,4-dimethylphenyl group at position 3 and a hydroxyl group at position 3.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9(5-8(7)2)10-6-11(13)14-12-10/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGXMXZUZALSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)ON2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole using a dehydrating agent such as phosphorus oxychloride. The reaction conditions usually involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl or oxazole ring.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the 3,4-dimethylphenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

5-(3,4-Dimethylphenyl)-1,3-oxazole
  • Structure : Substituted 1,3-oxazole with a 3,4-dimethylphenyl group at position 5 (CAS: 1378416-66-0) .
  • Key Differences :
    • The 1,3-oxazole core lacks the hydroxyl group present in 3-(3,4-dimethylphenyl)-1,2-oxazol-5-ol.
    • Positional substitution alters electronic properties and reactivity.
  • Applications : Used in ligand design and as a precursor for bioactive molecules .
5-Hydroxy-3-phenyl-1,2,4-oxadiazole
  • Structure : 1,2,4-oxadiazole ring with a phenyl group at position 3 and a hydroxyl group at position 5 (CAS: 1456-22-0) .
  • Key Differences: The 1,2,4-oxadiazole core differs in nitrogen atom positioning, affecting aromaticity and stability.

Substituent-Driven Comparisons

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole
  • Structure : 1,2,4-oxadiazole with 3,4-dichlorophenyl and indole substituents .
  • Key Differences: Chlorine atoms increase lipophilicity compared to methyl groups in the target compound.
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline
  • Structure : Pyrazoline core with 3,4-dimethylphenyl, phenyl, and 4-butyloxyphenyl groups (melting point: 126–130°C, Rf: 0.87) .
  • Key Differences :
    • Pyrazoline’s saturated ring system contrasts with the aromatic 1,2-oxazole.
    • Alkoxy chains (e.g., butyloxy) enhance hydrophobicity compared to hydroxyl groups .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Rf Value Key Spectral Features
This compound 1,2-Oxazole 3,4-dimethylphenyl, -OH Not reported Expected IR: O-H (~3200 cm⁻¹), C=N (~1600 cm⁻¹)
5-(3,4-Dimethylphenyl)-1,3-oxazole 1,3-Oxazole 3,4-dimethylphenyl Not reported ¹H-NMR: Aromatic protons (~7.2 ppm), oxazole protons (~8.0 ppm)
5-Hydroxy-3-phenyl-1,2,4-oxadiazole 1,2,4-Oxadiazole Phenyl, -OH Not reported EIMS: Molecular ion peak at m/z 177
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline Pyrazoline 3,4-dimethylphenyl, butyloxy 126–130 0.87 ¹H-NMR: Pyrazoline protons (3.2–4.1 ppm)

Biological Activity

3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an oxazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce cytotoxic effects on cancer cell lines. For example, one study reported IC50 values for related compounds in the range of 11.20 to 59.61 µg/mL against A549 lung cancer cells, indicating promising anticancer activity . The mechanism is believed to involve the inhibition of enzymes related to cell proliferation and survival pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes that promote tumor growth or microbial resistance.
  • Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways related to cancer and infection.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxicity of various oxazole derivatives, including this compound. The results demonstrated that certain derivatives exhibited significant anticancer effects against multiple cancer cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it possesses broad-spectrum antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50 (µg/mL)Reference
AntimicrobialInhibition of bacterial growthVaries by strain
AnticancerCytotoxicity against A549 cells11.20 - 59.61

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